Benzo[c][1,2,5]thiadiazol-4-ylmethanol
Overview
Description
Benzo[c][1,2,5]thiadiazol-4-ylmethanol is a heterocyclic compound with the molecular formula C₇H₆N₂OS It is characterized by a benzene ring fused with a thiadiazole ring, and a methanol group attached to the fourth position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanol typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to introduce the methanol group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[c][1,2,5]thiadiazol-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are frequently employed.
Major Products:
Oxidation: Formation of benzo[c][1,2,5]thiadiazole-4-carboxylic acid.
Reduction: Formation of dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of various aryl or alkyl-substituted benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-4-ylmethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-4-ylmethanol is primarily related to its ability to interact with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, facilitating electron transfer processes. This property is crucial in its application as a fluorescent probe and in organic electronics .
Comparison with Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another heterocyclic compound with similar electron-withdrawing properties but different structural configuration.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor used in the synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanol.
Benzo[d][1,2,3]thiadiazole: An isomer with distinct electronic properties and applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the fields of organic electronics and as a fluorescent probe .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMSURVAZPERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434079 | |
Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16406-00-1 | |
Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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